Isaxonine phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isaxonine phosphate involves the reaction of N-(1-methylethyl)-2-pyrimidinamine with orthophosphoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired phosphate derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isaxonine phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.
Substitution: In this reaction, one functional group in this compound is replaced by another, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Isaxonine phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of nerve regeneration and neurotrophic activity.
Industry: It is used in the development of neurotrophic agents and other pharmaceutical products.
Mechanism of Action
Isaxonine phosphate exerts its effects by acting directly on neurons or indirectly by stimulating the production of growth factors. It prevents synaptic remodeling by suppressing redundant nerve endings from additional axons, which have regenerated more slowly, in making contact with motor endplates . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
N-(1-Methylethyl)-2-pyrimidinamine: This compound is structurally similar to isaxonine phosphate and shares some of its neurotrophic properties.
2-(Isopropylamino)pyrimidine: Another similar compound with neurotrophic activity.
Uniqueness: this compound is unique in its ability to accelerate nerve regeneration and promote functional recovery. Its specific affinity for peripheral nerves and its ability to stimulate axonal sprouting make it a valuable compound in neurotrophic research and therapeutic applications .
Properties
CAS No. |
65606-21-5 |
---|---|
Molecular Formula |
C7H14N3O4P |
Molecular Weight |
235.18 g/mol |
IUPAC Name |
phosphoric acid;N-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3.H3O4P/c1-6(2)10-7-8-4-3-5-9-7;1-5(2,3)4/h3-6H,1-2H3,(H,8,9,10);(H3,1,2,3,4) |
InChI Key |
CXEBHWXMQKIKPJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC=CC=N1.OP(=O)(O)O |
Canonical SMILES |
CC(C)NC1=NC=CC=N1.OP(=O)(O)O |
Key on ui other cas no. |
65606-21-5 |
Synonyms |
isaxonine isopropylamino-2-pyrimidine phosphate N-isopropyl-amino-2-pyrimidine orthophosphate Nerfacto |
Origin of Product |
United States |
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